molecular formula C19H25NO B2933053 N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide CAS No. 313661-66-4

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Cat. No.: B2933053
CAS No.: 313661-66-4
M. Wt: 283.415
InChI Key: LIYKNPGBTGRXQK-UHFFFAOYSA-N
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Description

N-Benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a synthetic tricyclic compound characterized by a rigid adamantane-like scaffold fused with a benzyl-substituted carboxamide group. The tricyclo[4.3.1.1³,⁸]undecane core imparts significant structural rigidity, enhancing metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name

N-benzyltricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKNPGBTGRXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tricyclic core.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halide with a nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic Acid

  • Structure : Differs by replacing the N-benzyl carboxamide group with a carboxylic acid moiety.
  • Physicochemical Properties :
    • Molecular formula: C₁₂H₁₈O₂ .
    • Molecular weight: 194.27 g/mol .
    • Boiling point: 321.4°C; density: 1.183 g/cm³ .

Methyl (1R,4R,5S,8S)-5-Aminotricyclo[4.3.1.1³,⁸]undecane-4-carboxylate

  • Structure: Features an amino group and methyl ester substitution.
  • Synthesis : Produced via Candida antarctica lipase A-catalyzed enantioselective N-acylation (>99% enantiomeric excess) .
  • Applications : Demonstrates the utility of enzymatic methods for generating enantiopure tricyclic derivatives, critical for chiral drug development .

4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one

  • Structure : Incorporates a nitrogen atom in the tricyclic framework.
  • Properties :
    • Molecular weight: 165.23 g/mol; boiling point: 344.0°C .
    • Safety: Classified under GHS07 with a "Warning" signal, indicating moderate toxicity .

Physicochemical and Pharmacokinetic Comparisons

Property N-Benzyltricyclo[4.3.1.1³,⁸]undecane-1-carboxamide (Predicted) Tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic Acid 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one
Molecular Weight ~295.3 g/mol 194.27 g/mol 165.23 g/mol
LogP (Lipophilicity) Higher (due to benzyl group) 2.1 (calculated) 1.5 (estimated)
H-Bond Donors/Acceptors 2/3 1/2 1/2
Oral Bioavailability Likely reduced vs. carboxylic acid High (Lipinski-compliant) Moderate
Blood-Brain Barrier Penetration Probable (amide group enhances permeability) Low (carboxylic acid limits penetration) Not reported

ADMET and Toxicity Considerations

  • N-Benzyltricyclo Carboxamide: Predicted to have moderate metabolic stability due to the amide bond’s resistance to hydrolysis. Potential CYP450 interactions require further study.
  • 4-Azatricyclo Derivative : Higher toxicity risk (GHS07 classification) due to nitrogen incorporation .

Biological Activity

N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its unique tricyclic structure and potential biological activities. This compound features both benzyl and carboxamide functional groups, which contribute to its chemical reactivity and biological interactions.

Chemical Structure

The molecular formula for this compound is C19H25NOC_{19}H_{25}NO. It is characterized by a complex tricyclic arrangement that enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H25NO
CAS Number313661-66-4
Molecular Weight295.41 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria, including multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve inhibition of key bacterial enzymes or interference with cell wall synthesis.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle progression. The specific molecular targets and pathways remain an area of active research.

The biological activity of this compound is believed to occur through:

  • Enzyme Inhibition : Binding to specific enzymes crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : Modulating the activity of receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antibacterial properties of various derivatives of tricyclic compounds, including this compound, against MRSA and other resistant strains. The results demonstrated that this compound exhibited superior potency compared to traditional antibiotics like ciprofloxacin and linezolid, highlighting its potential as a novel therapeutic agent for treating resistant infections .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, researchers found that this compound could significantly reduce the viability of various cancer cell lines through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's effectiveness .

Q & A

Q. How can cross-disciplinary methods enhance applications in drug discovery or materials science?

  • Answer : Integrate combinatorial chemistry for high-throughput screening and membrane technology (e.g., nanofiltration) for purification. For materials science, study self-assembly behavior via SAXS (small-angle X-ray scattering) .

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